molecular formula C6H9O8- B1265315 L-altrarate(1-)

L-altrarate(1-)

Cat. No. B1265315
M. Wt: 209.13 g/mol
InChI Key: DSLZVSRJTYRBFB-GJPGBQJBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-altrarate(1-) is an altrarate(1-). It has a role as a bacterial metabolite. It is a conjugate base of a L-altraric acid. It is a conjugate acid of a L-altrarate(2-). It is an enantiomer of a D-altrarate(1-).

Scientific Research Applications

Scientific Research Applications of L-Altrarate(1-)

  • Liver Health and Hepatoprotective Effects

    • Agrimonia eupatoria L. extract showed a significant reduction in alanine transaminase (ALT) levels, indicating hepatoprotective properties (Cho et al., 2018).
    • The oral iron chelator deferiprone was studied for safety and its effects on liver enzymes. It showed a decrease in ALT levels under certain conditions, indicating a potential for liver health improvement (Cohen et al., 2000).
  • Antioxidant and Anti-Inflammatory Properties

    • Tribulus terrestris L. was found to have protective effects in diabetes, potentially mediated by inhibiting oxidative stress, as indicated by decreased levels of malondialdehyde (MDA) in liver (Amin et al., 2006).
    • A study on the methanolic extract of Liquidambar styraciflua L. leaves revealed its hepatoprotective and antioxidant activities in liver-damaged rats, indicating its potential for liver health improvement (Eid et al., 2015).
  • Effects on Enzyme Levels

    • L-carnitine supplementation significantly improved circulating ALT, AST, and GGTP levels, suggesting a positive effect on liver function (Pirmadah et al., 2019).
  • Impact on Cardiovascular and Arterial Health

    • The compound 3-phenacyl-4,5-dimethylthiazolium chloride (ALT-711) improved arterial and ventricular function and optimized ventriculo-vascular coupling in older primates, indicating a potential role in cardiovascular health (Vaitkevicius et al., 2001).

properties

Product Name

L-altrarate(1-)

Molecular Formula

C6H9O8-

Molecular Weight

209.13 g/mol

IUPAC Name

hydron;(2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3-,4-/m1/s1

InChI Key

DSLZVSRJTYRBFB-GJPGBQJBSA-M

Isomeric SMILES

[H+].[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O

Canonical SMILES

[H+].C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

synonyms

L-talarate
talaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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